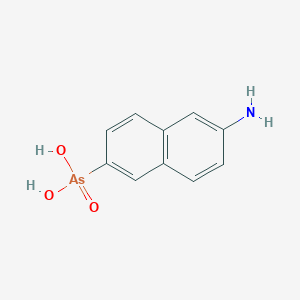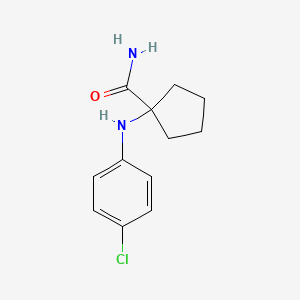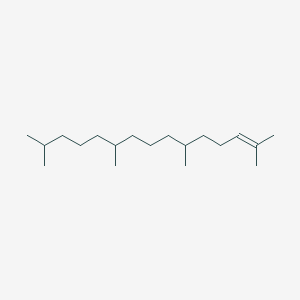
4-Benzoylbenzene-1-diazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoylbenzene-1-diazonium chloride is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound is particularly significant in organic synthesis due to its versatility in forming various functional groups through substitution reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Benzoylbenzene-1-diazonium chloride is typically synthesized from 4-aminobenzophenone. The process involves the diazotization of 4-aminobenzophenone using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C) . The reaction can be represented as follows:
4-Aminobenzophenone+HNO2+HCl→4-Benzoylbenzene-1-diazonium chloride+H2O
Industrial Production Methods: In industrial settings, the synthesis is scaled up by carefully controlling the temperature and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the diazotization process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzoylbenzene-1-diazonium chloride undergoes several types of reactions, primarily substitution reactions where the diazonium group is replaced by other functional groups. These reactions include:
Sandmeyer Reactions: Involves the replacement of the diazonium group with halides (Cl, Br, I) or cyanides using copper(I) salts.
Hydrolysis: The diazonium group can be replaced by a hydroxyl group to form phenols.
Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions:
Copper(I) Chloride (CuCl): For chlorination.
Copper(I) Bromide (CuBr): For bromination.
Potassium Iodide (KI): For iodination.
Water and Acid: For hydrolysis to phenols.
Major Products:
Chlorobenzene, Bromobenzene, Iodobenzene: From Sandmeyer reactions.
Phenol: From hydrolysis.
Azo Compounds: From coupling reactions.
Applications De Recherche Scientifique
4-Benzoylbenzene-1-diazonium chloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Benzoylbenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo nucleophilic substitution reactions. The reaction mechanism typically proceeds through the formation of an aryl radical, which is then attacked by a nucleophile to form the final product .
Comparaison Avec Des Composés Similaires
Benzenediazonium Chloride: A simpler diazonium salt used in similar substitution reactions.
4-Nitrobenzenediazonium Chloride: Used in the synthesis of nitro-substituted aromatic compounds.
4-Methoxybenzenediazonium Chloride: Utilized in the synthesis of methoxy-substituted aromatic compounds.
Uniqueness: 4-Benzoylbenzene-1-diazonium chloride is unique due to the presence of the benzoyl group, which can influence the reactivity and selectivity of the diazonium ion in substitution reactions. This makes it particularly useful in the synthesis of complex aromatic compounds and dyes.
Propriétés
Numéro CAS |
3286-16-6 |
|---|---|
Formule moléculaire |
C13H9ClN2O |
Poids moléculaire |
244.67 g/mol |
Nom IUPAC |
4-benzoylbenzenediazonium;chloride |
InChI |
InChI=1S/C13H9N2O.ClH/c14-15-12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10;/h1-9H;1H/q+1;/p-1 |
Clé InChI |
YBCJACKEWXMCOG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate](/img/structure/B14739483.png)


![2-Chloroindeno[1,2,3-de]quinoline](/img/structure/B14739494.png)






![2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14739526.png)
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B14739541.png)
![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)
